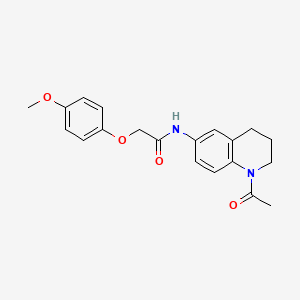

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoline core fused with an acetyl group and a 4-methoxyphenoxyacetamide side chain. Its molecular formula is C₂₂H₂₃N₂O₄ (molecular weight: 385.43 g/mol).

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-14(23)22-11-3-4-15-12-16(5-10-19(15)22)21-20(24)13-26-18-8-6-17(25-2)7-9-18/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVPWHFVMWCHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide is a compound belonging to the class of tetrahydroquinoline derivatives. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure features a tetrahydroquinoline core with an acetyl group and a methoxyphenoxy acetamide moiety. The synthesis typically involves:

- Formation of Tetrahydroquinoline Core : Achieved via the Povarov reaction involving an aniline derivative and an aldehyde.

- Acetylation : The core is acetylated using acetic anhydride.

- Amide Formation : The final step involves coupling with 4-methoxyphenol in the presence of coupling agents like EDCI.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, particularly those related to NF-κB transcriptional activity.

- Receptor Binding : The compound can bind to specific receptors, modulating their activity and potentially influencing cellular signaling pathways.

In Vitro Studies

Research indicates that tetrahydroquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

- A series of tetrahydroquinoline derivatives were evaluated for their ability to inhibit LPS-induced NF-κB transcriptional activity. One derivative showed an IC50 value of , demonstrating potent inhibition compared to standard compounds .

- Cytotoxic assays against human cancer cell lines such as NCI-H23 and MDA-MB-231 revealed that certain derivatives exhibited enhanced cytotoxicity, with GI50 values ranging from to .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study synthesized various derivatives of tetrahydroquinoline and tested them against several human cancer cell lines. The results indicated that modifications at specific positions on the phenyl ring significantly impacted cytotoxicity .

- Table 1 summarizes the GI50 values for selected compounds against different cancer cell lines:

Compound Cell Line GI50 () 4a NCI-H23 2.23 ± 0.455 5e MDA-MB-231 3.49 ± 0.999 6g PC-3 0.70 ± 0.071 - Anti-inflammatory Activity :

Comparative Analysis with Other Compounds

This compound can be compared with other quinoline derivatives known for their biological activities:

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| Quinine | Antimalarial | Traditional use in malaria treatment |

| Chloroquine | Antimalarial | Known for its immunomodulatory effects |

| I-BET726 | BET inhibitor | Potent against neuroblastoma cell lines |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key analogs, focusing on substituents, core modifications, and reported bioactivity:

Key Findings from Comparative Studies

Substituent Effects on Bioactivity

- Chloro vs. Methoxy Groups: Chlorinated phenoxy groups (e.g., in BG02641 and Compound 533) enhance electrophilicity and receptor binding in auxin-like herbicides but reduce solubility. In contrast, the 4-methoxy group in the target compound may improve solubility while maintaining moderate bioactivity .

- Core Modifications: Tetrahydroquinoline vs. Benzothiazole: The tetrahydroquinoline core (target compound) offers conformational stability, whereas benzothiazole derivatives (e.g., EP3348550A1 compounds) exhibit stronger π-stacking but higher metabolic instability . Pyridinyl/Triazolyl Moieties: WH7’s triazolyl group enables hydrogen bonding with auxin receptors, while pyridinyl groups (Compound 533) enhance lipophilicity and membrane penetration .

Data Table: Physicochemical and Pharmacokinetic Properties (Inferred)

| Property | Target Compound | BG02641 | WH7 | Compound 533 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 385.43 | 393.26 | 327.75 | 365.22 |

| LogP | 3.2 (estimated) | 4.1 | 2.8 | 3.9 |

| Water Solubility | Moderate | Low | High | Low |

| Bioactivity (Auxin-like) | Moderate | High | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.